Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate
CAS No.:
Cat. No.: VC18320146
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClN2O2 |
|---|---|
| Molecular Weight | 224.64 g/mol |
| IUPAC Name | methyl 6-chloro-2-methyl-1H-benzimidazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H9ClN2O2/c1-5-12-8-4-6(11)3-7(9(8)13-5)10(14)15-2/h3-4H,1-2H3,(H,12,13) |
| Standard InChI Key | ZBSYZJPNOXXTME-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2N1)Cl)C(=O)OC |
Introduction
Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound belonging to the benzimidazole family. It features a chloro group at the 6-position, a methyl group at the 2-position, and a carboxylate ester at the 4-position. This unique arrangement of functional groups contributes to its chemical properties and potential biological activities.
Synthesis and Applications
The synthesis of Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate typically involves multiple steps, which are crucial for its efficient production in laboratory settings. This compound has potential applications in medicinal chemistry and materials science due to its diverse biological activities.
Biological Activities
Benzimidazole derivatives, including Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate, are known for their interactions with biological targets. These interactions make them candidates for further pharmacological studies, particularly in binding to enzymes and receptors.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 6-nitro-2-methyl-1H-benzo[d]imidazole-4-carboxylate | Not specified | Contains a nitro group; known for enhanced antimicrobial activity. |
| Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate | C11H11ClN2O2 | Ethyl instead of methyl; alters solubility and reactivity. |
| Methyl 5-chloro-1H-benzimidazole-2-carboxylate | Not specified | Different positioning of functional groups; distinct biological profile. |
Research Findings
Research into the interaction of Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate with biological macromolecules has shown that it can effectively bind to certain enzymes and receptors. These studies are crucial for optimizing the compound for therapeutic use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume